Cas no 2172000-07-4 (5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid)

5-Propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a propyl group at the 5-position and a pyrazine ring at the 1-position, along with a carboxylic acid functionality at the 3-position. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it may serve as a key intermediate for the development of biologically active molecules. The presence of both pyrazole and pyrazine moieties enhances its potential as a ligand or scaffold in drug discovery. The carboxylic acid group further allows for derivatization, enabling the synthesis of amides, esters, and other functionalized derivatives for targeted research applications.
5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid structure
2172000-07-4 structure
Product Name:5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
CAS No:2172000-07-4
MF:C11H12N4O2
MW:232.23858165741
CID:5567062
PubChem ID:165596871
Update Time:2025-05-21

5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2172000-07-4
    • EN300-1629369
    • 5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
    • Inchi: 1S/C11H12N4O2/c1-2-3-8-6-9(11(16)17)14-15(8)10-7-12-4-5-13-10/h4-7H,2-3H2,1H3,(H,16,17)
    • InChI Key: DSBGGQKBPZFCLF-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(CCC)N(C2C=NC=CN=2)N=1)=O

Computed Properties

  • Exact Mass: 232.09602564g/mol
  • Monoisotopic Mass: 232.09602564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 80.9Ų

5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>

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Additional information on 5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

5-Propyl-1-(Pyrazin-2-Yl)-1H-Pyrazole-3-Carboxylic Acid: A Comprehensive Overview

5-Propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid, also known by its CAS number 2172000-07-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their potential applications in drug discovery and material science. The structure of this compound is characterized by a pyrazole ring substituted with a propyl group at the 5-position and a pyrazine moiety at the 1-position, along with a carboxylic acid group at the 3-position. These structural features contribute to its unique chemical properties and biological activity.

The synthesis of 5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis pathway, improving both yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of microwave-assisted synthesis to expedite the formation of this compound, highlighting its potential for large-scale production.

The pharmacological properties of this compound have been a focal point of recent research. Preclinical studies have shown that 5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid exhibits potent inhibitory activity against various enzymes associated with inflammatory diseases. For example, a research team from the University of California reported that this compound effectively inhibits cyclooxygenase (COX)-2, a key enzyme involved in inflammation and pain signaling. These findings suggest its potential as a lead molecule for developing anti-inflammatory drugs.

In addition to its enzymatic activity, this compound has also been investigated for its role in modulating cellular signaling pathways. A study conducted at the National Cancer Institute revealed that 5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid interacts with the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. This interaction could potentially be exploited for developing anticancer therapies targeting aggressive cancers with high mTOR activity.

The structural versatility of this compound also makes it an attractive candidate for material science applications. Researchers at MIT have explored its use as a building block for constructing advanced materials with tailored electronic properties. By incorporating this compound into conjugated systems, they achieved enhanced charge transport properties, which could be beneficial for organic electronics applications such as flexible displays and photovoltaic devices.

In terms of safety and toxicity profiles, recent toxicological studies have indicated that 5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid exhibits low acute toxicity in animal models. However, long-term toxicity studies are still underway to fully assess its safety profile for therapeutic applications. Regulatory agencies such as the FDA and EMA are closely monitoring these developments to ensure compliance with safety standards.

The commercialization potential of this compound is further bolstered by its favorable physicochemical properties. Its high solubility in aqueous solutions and stability under physiological conditions make it an ideal candidate for drug delivery systems. Pharmaceutical companies are actively exploring formulations that can enhance its bioavailability and efficacy when administered orally or through other routes.

In conclusion, 5-propyl-1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid, CAS number 2172000

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